

6-Methylquinazolin-2-amine CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Methylquinazolin-2-amine

Cat. No.: B154918

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Technical Guide: 6-Methylquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methylquinazolin-2-amine**, a heterocyclic organic compound with significant potential in medicinal chemistry. This document details its chemical properties, a plausible synthetic route, and its biological activities, with a focus on its role as a potential anticancer agent.

Core Compound Data

Quantitative data for **6-Methylquinazolin-2-amine** is summarized in the table below for easy reference.

Property	Value
CAS Number	1687-52-1
Molecular Formula	C ₉ H ₉ N ₃
Molecular Weight	159.19 g/mol
IUPAC Name	6-methylquinazolin-2-amine

Synthesis of 6-Methylquinazolin-2-amine

A plausible and efficient method for the synthesis of **6-Methylquinazolin-2-amine** is through a cyclocondensation reaction, a variant of the Niementowski synthesis. This approach involves the reaction of an appropriately substituted anthranilic acid with a source of the C2-N3 fragment of the quinazoline ring.

Experimental Protocol: Synthesis via 5-Methylantranilic Acid and Cyanamide

This protocol describes the synthesis of **6-Methylquinazolin-2-amine** from 5-methylantranilic acid and cyanamide.

Materials:

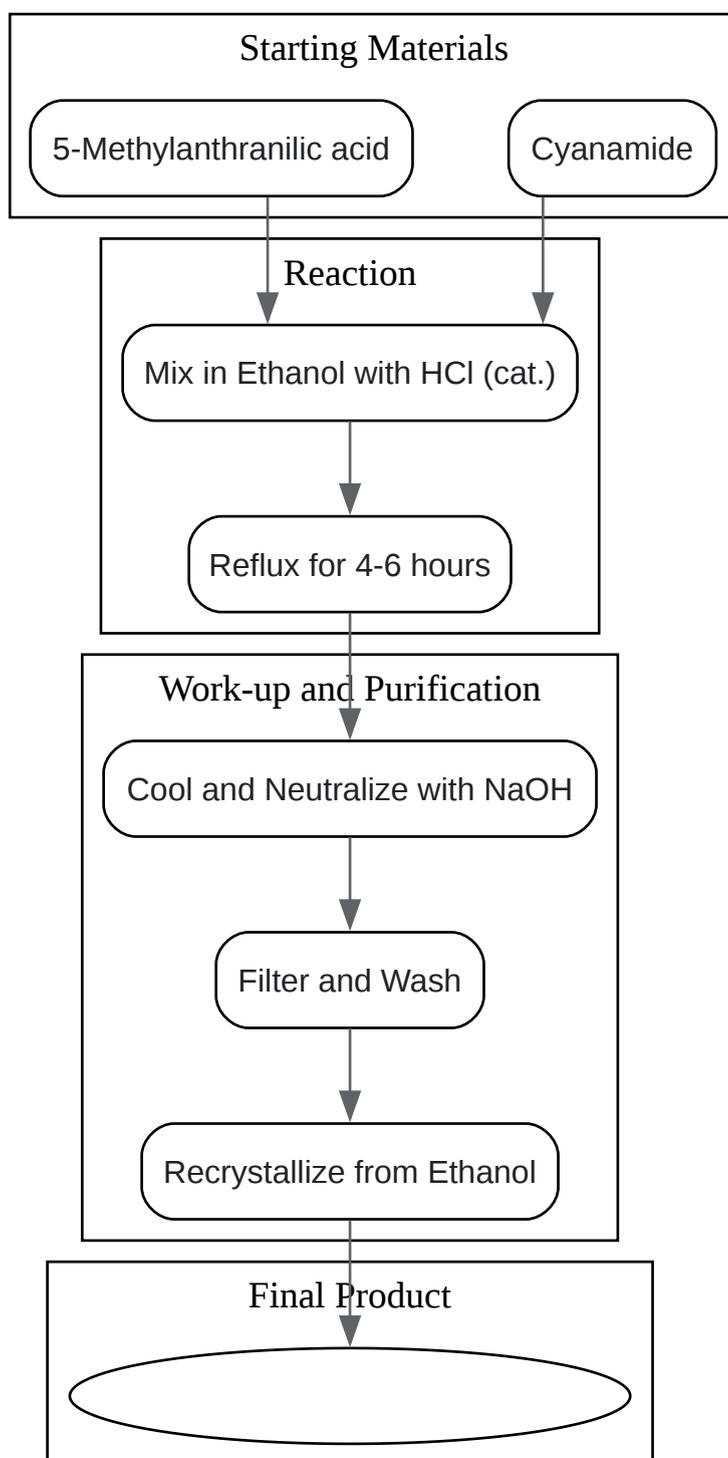
- 5-Methylantranilic acid
- Cyanamide
- Hydrochloric acid (concentrated)
- Sodium hydroxide solution (e.g., 2 M)
- Ethanol
- Activated charcoal
- Standard laboratory glassware and heating apparatus (e.g., reflux condenser)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, a mixture of 5-methylantranilic acid (1 equivalent) and cyanamide (1.5 equivalents) in ethanol is prepared.
- **Acidification:** A catalytic amount of concentrated hydrochloric acid is carefully added to the mixture.
- **Reflux:** The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Neutralization and Precipitation:** After completion of the reaction, the mixture is cooled to room temperature. The pH is then carefully adjusted to approximately 8-9 with a sodium hydroxide solution to precipitate the product.
- **Isolation and Purification:** The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
- **Recrystallization:** The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, with the addition of activated charcoal to remove colored impurities, to yield pure **6-Methylquinazolin-2-amine**.

Synthesis Workflow



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Synthetic workflow for **6-Methylquinazolin-2-amine**.

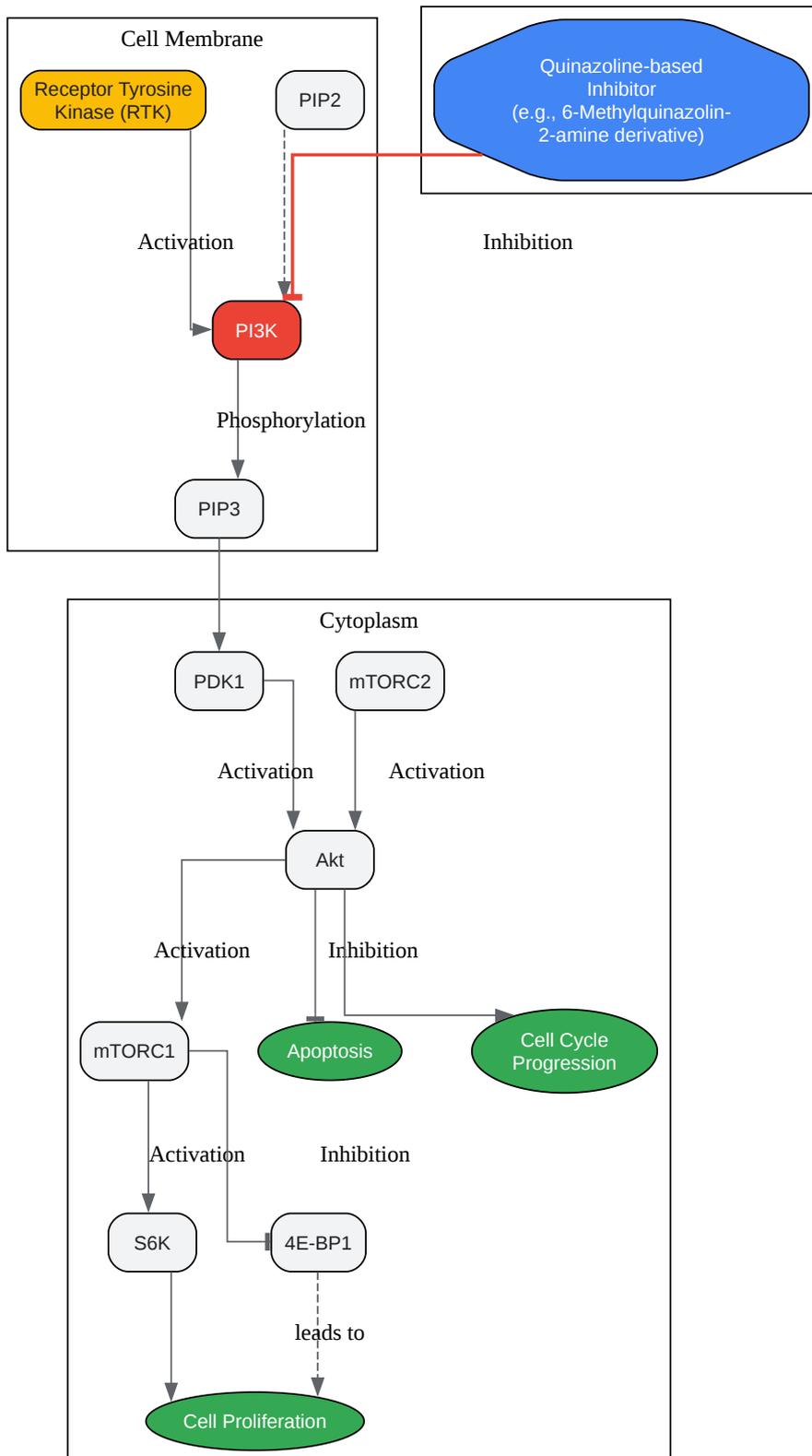
Biological Activity and Signaling Pathways

Derivatives of quinazoline are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, compounds structurally related to **6-Methylquinazolin-2-amine** have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its dysregulation is a hallmark of many cancers. Quinazoline-based inhibitors can block the activity of PI3K, thereby impeding downstream signaling and leading to anticancer effects such as cell cycle arrest and apoptosis.

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by quinazoline derivatives.



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PI3K/Akt/mTOR signaling pathway and inhibition by quinazolines.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols are provided as a guideline and should be adapted and optimized under appropriate laboratory conditions by qualified personnel. The biological activities described are based on studies of related compounds and may not be fully representative of **6-Methylquinazolin-2-amine** itself without further specific investigation.

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